molecular formula C15H23N5O2 B6460161 2,4-dimethoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3,5-triazine CAS No. 2549013-39-8

2,4-dimethoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3,5-triazine

Cat. No.: B6460161
CAS No.: 2549013-39-8
M. Wt: 305.38 g/mol
InChI Key: PKEDZFHFEJYKJF-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3,5-triazine is a structurally complex triazine derivative characterized by two methoxy groups at the 2- and 4-positions and a substituted azetidine ring at the 6-position.

Properties

IUPAC Name

2-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-21-14-16-13(17-15(18-14)22-2)20-8-12(9-20)19-6-10-4-3-5-11(10)7-19/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEDZFHFEJYKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CC(C2)N3CC4CCCC4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—triazine core, azetidine, and fused bicyclic systems—warrant comparison with other triazine derivatives. Below is an analysis based on substituent effects, synthesis strategies, and inferred properties.

Substituent Analysis
Compound Substituents Key Features
Target Compound 2,4-dimethoxy; 6-(3-octahydrocyclopenta[c]pyrrol-2-yl-azetidine) Rigid bicyclic system; potential for hydrophobic interactions.
N,N,N-Tris-(4-dimethylaminobenzylidene)-[1,3,5]triazene-2,4,6-triamine Multiple dimethylaminobenzylidene groups Electron-rich aromatic systems; enhanced solubility in polar solvents.
Triazin-2-yl-pyrrolidinyl butyramide derivatives Pyrrolidinyl, hydroxymethyl, and dimethylamino-phenyl groups Flexible side chains; possible hydrogen-bonding capacity.
Pyrazole-triazole-pyridine hybrids Pyrazolyl, triazolyl, and nitrophenyl groups Heterocyclic diversity; potential for π-π stacking interactions.

Key Observations :

  • The octahydrocyclopenta[c]pyrrole-azetidine system introduces steric bulk and rigidity, contrasting with the flexible pyrrolidinyl or hydroxymethyl groups in compounds. This may enhance target selectivity in drug design.

Research Findings and Limitations

  • Evidence Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity exist in the provided sources. Comparisons are extrapolated from structurally related systems.
  • Critical Differences : The absence of polar groups (e.g., hydroxymethyl or nitro groups) in the target compound may limit solubility but improve blood-brain barrier penetration compared to compounds .
  • Theoretical Advantages : The fused bicyclic system could confer resistance to metabolic degradation, a common issue with flexible pyrrolidinyl derivatives .

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